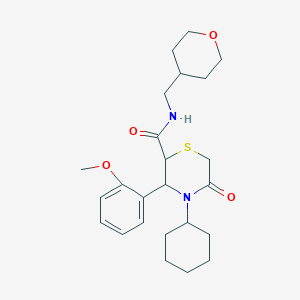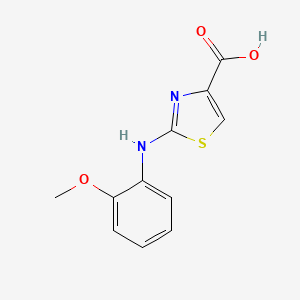![molecular formula C10H12N2 B3003513 3-(Propan-2-yl)imidazo[1,5-a]pyridine CAS No. 916994-65-5](/img/structure/B3003513.png)
3-(Propan-2-yl)imidazo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propan-2-yl)imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is known for its unique chemical structure and versatility, making it valuable in various fields such as medicinal chemistry, materials science, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)imidazo[1,5-a]pyridine can be achieved through various methods, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common approach involves the condensation of pyridine-2-carboxaldehyde with an appropriate amine in the presence of a catalyst, followed by cyclization to form the imidazo[1,5-a]pyridine core .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize readily available starting materials and efficient catalytic systems to facilitate the cyclization process . The reaction conditions are optimized to achieve maximum efficiency while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the imidazo[1,5-a]pyridine core and the propan-2-yl group, which provide reactive sites for different transformations .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine N-oxides, while reduction can produce various reduced derivatives of the compound .
Scientific Research Applications
3-(Propan-2-yl)imidazo[1,5-a]pyridine has a wide range of scientific research applications due to its unique chemical structure and properties:
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes such as signal transduction and gene expression . For example, it may inhibit kinases involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB), thereby modulating inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-2-yl)imidazo[1,5-a]pyridine: Similar in structure but with a pyridin-2-yl group instead of a propan-2-yl group.
3-Bromoimidazo[1,2-a]pyridine: Contains a bromine atom at the 3-position, leading to different reactivity and applications.
Imidazo[1,2-a]pyridines: A broader class of compounds with varying substituents and functional groups, offering diverse chemical and biological properties.
Uniqueness
The presence of the propan-2-yl group enhances its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry and other research fields .
Properties
IUPAC Name |
3-propan-2-ylimidazo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-8(2)10-11-7-9-5-3-4-6-12(9)10/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNYBXYMVNUSCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C2N1C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B3003434.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B3003437.png)


![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B3003440.png)


![6,7-dimethyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B3003445.png)

![1-[8-(2,6-difluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione](/img/structure/B3003447.png)

![1-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B3003453.png)
